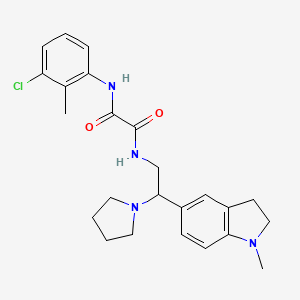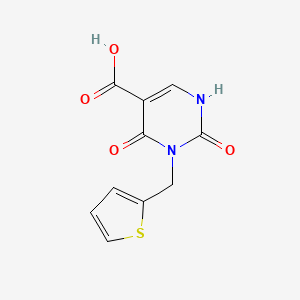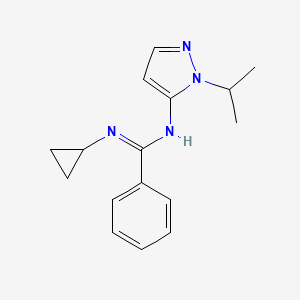![molecular formula C26H28FN5O3S B2561509 1-((2-(4-氟苯基)-2-氧代乙基)硫代)-N,4-二异丁基-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1114653-21-2](/img/no-structure.png)
1-((2-(4-氟苯基)-2-氧代乙基)硫代)-N,4-二异丁基-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a large group of chemicals with a wide range of biological properties .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . The main objective of the synthesis is to design and create new 1,2,4-triazolo [4,3- a ]quinoxaline derivatives with the same essential structural features of the reported hit compound and almost the same binding mode .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a yellow solid appearance with a melting point of 328–330 °C . The IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O). The 1 H NMR (DMSO- d 6) values are δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable) .科学研究应用
Antiviral Applications
Compounds derived from [1,2,4]triazolo[4,3-a]quinazoline have shown potential as antiviral agents. The introduction of a thioamide group has been reported to enhance the antiviral properties of these compounds . For instance, certain derivatives have been synthesized and tested for their efficacy against viral infections, with some exhibiting promising results in plaque-reduction assays .
Antimicrobial Activities
The antimicrobial potential of [1,2,4]triazolo[4,3-a]quinazoline derivatives is significant. Studies have demonstrated that these compounds can exhibit strong in vitro activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The presence of certain substituents, like the piperazine moiety, is known to enhance these antimicrobial effects .
Anticancer Properties
These derivatives have also been explored for their anticancer activities. Molecular docking studies and in silico ADMET profiles have been conducted to assess their potential as DNA intercalators, which can disrupt the replication of cancer cells . Some derivatives have shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7, indicating their potential use in cancer therapy .
DNA Intercalation
The ability of [1,2,4]triazolo[4,3-a]quinazoline derivatives to intercalate into DNA makes them interesting candidates for the development of new anticancer drugs. Intercalation can inhibit the replication of DNA and induce apoptosis in cancer cells. Compounds with this capability have been evaluated for their binding affinities and cytotoxicity against cancer cells .
Enzyme Inhibition
The structural similarity of [1,2,4]triazolo[4,3-a]quinazoline derivatives to known enzyme inhibitors suggests their potential application in enzyme inhibition. For example, modifications of the triazoloquinazoline ring system have been reported to maintain effective binding with the binding site of certain enzymes, which could lead to the development of new therapeutic agents .
Topoisomerase II Inhibition
Some [1,2,4]triazolo[4,3-a]quinazoline derivatives have been investigated as intercalative Topoisomerase II inhibitors. Topoisomerase II is an essential enzyme for DNA replication and cell division, and its inhibition can lead to the death of rapidly dividing cells, such as cancer cells .
未来方向
The future directions for this compound could involve further exploration as antimicrobial agents . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The design and synthesis of new 1,2,4-triazolo [4,3- a ]quinoxaline derivatives as potential A2B receptor antagonists is also a promising direction .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-(4-fluorophenyl)acetyl chloride with thiosemicarbazide to form 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazide. This intermediate is then reacted with diisobutylaluminum hydride to reduce the carbonyl group and form 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazine. The resulting compound is then reacted with 2-chloroacetyl chloride to form 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N'-(2-chloroacetyl)-2-(4-fluorophenyl)acetohydrazide. This intermediate is then cyclized with triethylorthoformate and acetic anhydride to form 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.", "Starting Materials": [ "2-(4-fluorophenyl)acetyl chloride", "thiosemicarbazide", "diisobutylaluminum hydride", "2-chloroacetyl chloride", "triethylorthoformate", "acetic anhydride" ], "Reaction": [ "2-(4-fluorophenyl)acetyl chloride + thiosemicarbazide → 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazide", "2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazide + diisobutylaluminum hydride → 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazine", "2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazine + 2-chloroacetyl chloride → 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N'-(2-chloroacetyl)-2-(4-fluorophenyl)acetohydrazide", "1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N'-(2-chloroacetyl)-2-(4-fluorophenyl)acetohydrazide + triethylorthoformate + acetic anhydride → 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" ] } | |
CAS 编号 |
1114653-21-2 |
产品名称 |
1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
分子式 |
C26H28FN5O3S |
分子量 |
509.6 |
IUPAC 名称 |
1-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O3S/c1-15(2)12-28-23(34)18-7-10-20-21(11-18)32-25(31(24(20)35)13-16(3)4)29-30-26(32)36-14-22(33)17-5-8-19(27)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,28,34) |
SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)F)CC(C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)

![3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561436.png)

![8-Bromoimidazo[1,5-a]pyridine](/img/structure/B2561441.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561443.png)
![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2561445.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2561447.png)
![1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid](/img/structure/B2561448.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2561449.png)